![molecular formula C15H20N2O5 B14632079 methyl N-[(benzyloxy)carbonyl]-beta-alanylalaninate CAS No. 56120-14-0](/img/structure/B14632079.png)
methyl N-[(benzyloxy)carbonyl]-beta-alanylalaninate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[(benzyloxy)carbonyl]-beta-alanylalaninate is a synthetic organic compound with a complex structure. It is often used in various chemical and biological research applications due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(benzyloxy)carbonyl]-beta-alanylalaninate typically involves the esterification of beta-alanylalanine with methyl alcohol in the presence of a benzyloxycarbonyl protecting group. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl N-[(benzyloxy)carbonyl]-beta-alanylalaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
科学的研究の応用
Methyl N-[(benzyloxy)carbonyl]-beta-alanylalaninate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of methyl N-[(benzyloxy)carbonyl]-beta-alanylalaninate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various intermediates and products. The benzyloxycarbonyl group can protect reactive sites during chemical reactions, allowing for selective modifications .
類似化合物との比較
Similar Compounds
Methyl N-[(benzyloxy)carbonyl]-L-phenylalaninate: Similar in structure but contains a phenylalanine moiety instead of beta-alanylalanine.
Methyl N-[(benzyloxy)carbonyl]alanylvalinate: Contains an alanylvaline moiety, differing in the amino acid sequence.
Uniqueness
Methyl N-[(benzyloxy)carbonyl]-beta-alanylalaninate is unique due to its specific amino acid sequence and the presence of the benzyloxycarbonyl protecting group. This combination allows for selective reactivity and versatility in various chemical and biological applications.
特性
CAS番号 |
56120-14-0 |
|---|---|
分子式 |
C15H20N2O5 |
分子量 |
308.33 g/mol |
IUPAC名 |
methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]propanoate |
InChI |
InChI=1S/C15H20N2O5/c1-11(14(19)21-2)17-13(18)8-9-16-15(20)22-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,20)(H,17,18) |
InChIキー |
CJZOYKZYPHUDRB-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)OC)NC(=O)CCNC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![acetic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14631997.png)
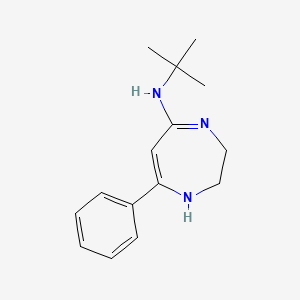
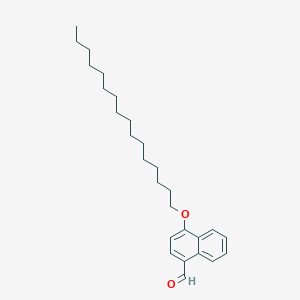
![1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl-](/img/structure/B14632019.png)
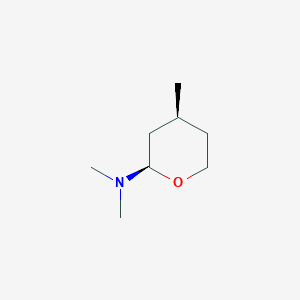
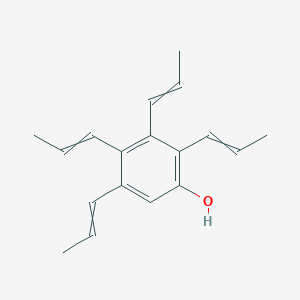
![N-[2-(1-Methylcyclopropyl)ethylidene]hydroxylamine](/img/structure/B14632035.png)
![6-(4-Hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14632039.png)
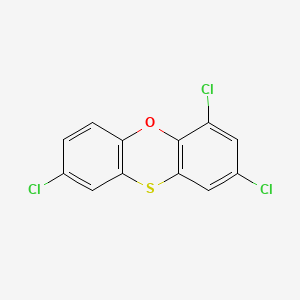
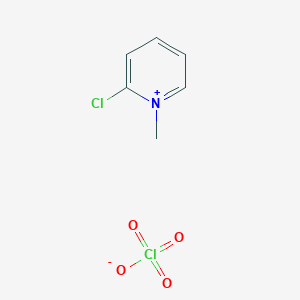
![[4-(Dimethylamino)-3,5-dimethylphenyl] diethyl phosphate](/img/structure/B14632051.png)
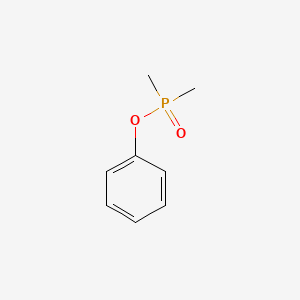
![{4-[(1,3-Thiazol-2-yl)amino]phenyl}acetic acid](/img/structure/B14632055.png)
![N,N,N'-Trimethyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14632061.png)
